carbon monoxide;chlororuthenium(1+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
Description
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) (hereafter referred to as RuCpClPh5) is a ruthenium(II) complex characterized by a pentaphenylcyclopentadienyl (CpPh5) ligand, two carbonyl (CO) ligands, and a chloride ligand. Its molecular formula is C37H25ClO2Ru, with a molecular weight of 638.12 g/mol . The compound is a yellow solid with a melting point range of 152–167°C and is sensitive to air and moisture, requiring storage under inert gas (e.g., argon) at 2–8°C .
RuCpClPh5 has garnered attention in catalysis and materials science due to its sterically hindered CpPh5 ligand, which enhances stability and influences reactivity. Key applications include:
- Hydrogenation and dehydrogenation reactions: Demonstrated in the selective hydrogenation of dienes to mono-enes (e.g., butyl sorbate to butyl cis-hex-3-enoate) .
- Dynamic Kinetic Resolution (DKR): Used with hydrolases for enantioselective synthesis of alcohols, amino alcohols, and pharmaceuticals like Bufuralol .
- Renewable energy: Investigated for hydrogen gas production .
Properties
CAS No. |
677736-23-1 |
|---|---|
Molecular Formula |
C37H25ClO2Ru |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
carbon monoxide;chlororuthenium(1+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.2CO.ClH.Ru/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;2*1-2;;/h1-25H;;;1H;/q-1;;;;+2/p-1 |
InChI Key |
LXISPGKMYRYJGQ-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Ru] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,2,3,4,5-pentaphenylcyclopentadiene in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand exchange reactions where the chlorodicarbonyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Catalytic Applications
2.1 Synthesis of Cyclopentadienyl Ruthenium Dicarbonyl Catalysts
- This compound serves as a precursor to synthesize more complex cyclopentadienyl ruthenium dicarbonyl catalysts. These catalysts are pivotal in facilitating various organic transformations due to their ability to stabilize reactive intermediates .
2.2 Dynamic Kinetic Resolution
- Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) is utilized in the S-selective dynamic kinetic resolution* of secondary alcohols. This method allows for the efficient production of enantiomerically enriched compounds .
2.3 Stereoselective Synthesis
- The compound has been employed in the stereoselective synthesis of neonicotinoid pesticide derivatives , showcasing its utility in agricultural chemistry .
2.4 Divergent Asymmetric Synthesis
- It is also used in the divergent asymmetric synthesis of 3,5-disubstituted piperidines , which are important scaffolds in medicinal chemistry .
Mechanistic Insights
The reactivity of chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) can be attributed to its ability to undergo ligand exchange reactions and form alkoxycarbonyl complexes with coordinated C=C bonds. This property enhances its catalytic efficiency in various reactions.
Case Studies
Mechanism of Action
The mechanism by which Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The pentaphenylcyclopentadienyl ring provides stability to the complex, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Hydrogenation Performance of Ru Complexes in Butyl Sorbate Conversion
| Catalyst | Conversion (%) | Selectivity (cis-hex-3-enoate) | Reaction Rate (mmol·g⁻¹·h⁻¹) |
|---|---|---|---|
| RuCpClPh5 | 98 | 85% | 12.5 |
| Dichloro(mesitylene)Ru(II) dimer | 95 | 72% | 10.1 |
| Rhodium(I) carbonyl hydride | 99 | <5% | 18.3 |
Biological Activity
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) (abbreviated as RuCp) is a complex organometallic compound that has garnered attention for its potential biological applications, particularly in cancer therapy. This article provides a detailed overview of its biological activity based on diverse sources, highlighting its synthesis, cytotoxicity, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Chemical Formula : C₃₅H₂₅ClO₂Ru
- Molecular Weight : 677.74 g/mol
- Appearance : Solid
- Melting Point : 152-167 °C
- Hazard Classifications : Eye irritant (H315), Skin irritant (H319), STOT SE 3 (H335) .
Synthesis
The synthesis of RuCp typically involves the reaction of ruthenium salts with cyclopentadienyl ligands in the presence of carbon monoxide. The resulting complexes can be characterized using various techniques such as NMR spectroscopy and X-ray crystallography to confirm their structure and purity .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic potential of RuCp against various cancer cell lines. Notably:
- Breast Cancer : RuCp exhibits significant cytotoxicity against both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines. For instance, an IC₅₀ value of 0.39 μM was reported for MDA-MB-231 cells, indicating effective inhibition of cell proliferation .
- Mechanism of Action : The proposed mechanisms include:
- Zebrafish Model : In vivo studies using zebrafish embryos showed that RuCp did not exhibit noticeable toxicity at concentrations between 0.1–1 μM over a period of 96 hours, suggesting a favorable safety profile for further investigations .
Comparative Studies
A comparative analysis of various ruthenium complexes indicates that the presence of bulky cyclopentadienyl ligands enhances cytotoxicity. For example:
| Compound Name | IC₅₀ (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| RuCp | 0.39 | MDA-MB-231 (TNBC) | DNA interaction, mitochondrial targeting |
| TM34 | 0.50 | MCF7 (ER+) | Apoptosis induction |
| KP1339 | N/A | Colon cancer models | Stabilizes disease with mild side effects |
Case Studies
In a study conducted by Moreira et al., RuCp demonstrated the ability to inhibit proliferation and induce apoptosis in both ER+ and TNBC cell lines. The study highlighted the importance of the ruthenium center in enhancing anticancer activity compared to iron complexes .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II), and how is its purity validated?
- Methodological Answer : The synthesis typically involves oxidative addition of brominated pentaphenylcyclopentadiene to Ru₃(CO)₁₂ under controlled conditions, followed by ligand exchange steps (e.g., with thallium hydrotris(indazolyl)borate intermediates). Purity is validated via elemental analysis, NMR spectroscopy (to confirm ligand coordination and absence of byproducts), and X-ray crystallography for structural elucidation . Solvents must be rigorously dried (moisture < 0.01%) to prevent decomposition .
Q. How does the cyclopentadienyl ligand architecture influence the electronic properties of this Ru(II) complex?
- Methodological Answer : The pentaphenylcyclopentadienyl ligand provides steric bulk and electron-donating effects, stabilizing the Ru center and modulating its redox behavior. Cyclic voltammetry (CV) and density functional theory (DFT) calculations are used to analyze electronic effects. Comparative studies with analogs (e.g., indenyl or pentamethylcyclopentadienyl derivatives) reveal shifts in redox potentials and catalytic activity .
Q. What are the standard protocols for handling this air-sensitive complex in catalytic reactions?
- Methodological Answer : Reactions must be conducted under inert atmospheres (N₂/Ar glovebox). Catalyst activation often involves pre-treatment with reducing agents (e.g., H₂ or silanes) to generate active species. Reaction progress is monitored via GC-MS or in situ IR spectroscopy to track CO ligand dissociation, a critical step in catalytic cycles .
Advanced Research Questions
Q. How can dynamic kinetic resolution (DKR) be optimized using this complex for enantioselective transformations?
- Methodological Answer : The Ru complex acts as a racemization catalyst in DKR when paired with hydrolases (e.g., lipases). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., MTBE) enhance enzyme compatibility.
- Additives : Triphenylphosphine (1 equiv. to Ru) accelerates hydrogenation rates by stabilizing monomeric Ru species .
- Temperature : Mild conditions (30–50°C) balance enzyme stability and racemization efficiency. Enantiomeric excess (ee) is quantified via chiral HPLC .
Q. What experimental strategies resolve contradictions in catalytic activity data between Ru(II) complexes with similar ligands?
- Methodological Answer : Contradictions arise from ligand steric/electronic variations or solvent effects. Systematic studies include:
- Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions (e.g., 50°C, 4 MPa H₂) .
- Spectroscopic trapping : Use CO IR bands to identify active species or ligand dissociation pathways.
- Computational modeling : DFT simulations differentiate transition-state geometries influenced by phenyl substituents .
Q. How does solvent polarity impact the hydrogenation selectivity of diene substrates using this complex?
- Methodological Answer : Methanol increases reaction rates due to its polarity and H-bonding capacity, favoring proton transfer steps. Selectivity for mono-unsaturated products (e.g., butyl cis-hex-3-enoate) is enhanced in ethers (MTBE) by stabilizing π-allyl intermediates. Solvent effects are probed via kinetic isotope experiments (D₂O vs. H₂O) and Hammett plots .
Q. What are the challenges in modifying the pentaphenylcyclopentadienyl ligand for biomedical applications, and how are they addressed?
- Methodological Answer : Ligand bromination (para-phenyl positions) introduces sites for bio-conjugation but risks altering Ru coordination. Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
